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Compound Name: 2-Methyl-1H-pyrrolo[2,3-c]pyridine

CAS No.: 65645-56-9

Cat. No.: B1313987

Get Quote

2-Methyl-6-azaindole is a heterocyclic compound of significant interest, belonging to the

azaindole family—a structural motif integral to numerous biologically active molecules and

FDA-approved drugs.[1] Azaindoles serve as bioisosteres of indoles, where the strategic

placement of a nitrogen atom in the six-membered ring profoundly alters physicochemical

properties such as solubility, pKa, and hydrogen bonding capacity, which are critical for drug

development.[1][2] Specifically, the 6-azaindole scaffold has been explored for developing

antiviral agents and kinase inhibitors.[2][3]

Understanding the behavior of 2-methyl-6-azaindole at an electronic level is paramount for

predicting its reactivity, photophysical properties, and interactions with biological targets.

Experimental characterization provides essential data, but it is through theoretical modeling

that we can illuminate the underlying mechanisms, explore transient species like excited states,

and rationally design novel derivatives. This guide provides a comprehensive framework for the

computational investigation of 2-methyl-6-azaindole, grounded in established quantum

chemical methods and field-proven insights. We will move from foundational ground-state

characterization to the complex dynamics of excited-state processes, providing not just

protocols, but the causal logic behind each methodological choice.
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Part 1: Foundational Modeling: Ground-State
Properties
Before exploring reactivity or photophysics, a robust and accurate description of the molecule's

ground electronic state is essential. This phase establishes the foundational geometry,

electronic structure, and tautomeric preferences from which all other properties are derived.

Structural Optimization and Vibrational Analysis
The first step in any computational study is to determine the minimum energy structure of the

molecule.

Causality Behind Method Selection: Density Functional Theory (DFT) offers the best

compromise between computational cost and accuracy for molecules of this size. The choice of

functional is critical. B3LYP is a widely used hybrid functional that often yields reliable

geometries for organic molecules. However, for a more rigorous approach, especially when

comparing with spectroscopic data, functionals like PBE0 or long-range corrected functionals

(e.g., CAM-B3LYP) are recommended. The basis set determines the flexibility of the

calculation; a Pople-style basis set like 6-311+G(d,p) is a good starting point, while for high-

accuracy work, an augmented correlation-consistent basis set such as aug-cc-pVTZ is

preferable.

Protocol 1: Ground-State Geometry Optimization

Input Structure: Build the 3D structure of 2-methyl-6-azaindole using molecular modeling

software (e.g., Avogadro, GaussView).

Calculation Setup:

Method: Select a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

Job Type: Specify "Optimization + Frequencies". The optimization will locate the stationary

point on the potential energy surface, while the frequency calculation serves a dual

purpose.

Execution: Run the calculation using a quantum chemistry package like Gaussian, ORCA, or

ADF.[4]
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Validation (Self-Validating System):

Convergence: Ensure the optimization has converged based on the software's criteria

(forces, displacements).

Vibrational Frequencies: Confirm that the frequency calculation yields zero imaginary

frequencies. A single imaginary frequency indicates a transition state, while multiple

suggest a higher-order saddle point. The absence of imaginary frequencies validates the

structure as a true local minimum.

Tautomerism: A Critical Consideration
Azaindoles can exist in different tautomeric forms depending on the position of the pyrrolic

proton. For 6-azaindole, the proton can reside on the N1 atom (the "normal" form) or the N6

atom of the pyridine ring. The relative stability of these tautomers is environmentally sensitive

(gas phase vs. solvent) and differs between the ground and excited states.[5][6]

Modeling this requires optimizing the geometry of each tautomer separately and comparing

their electronic energies.

Table 1: Hypothetical Relative Energies of 2-Methyl-6-Azaindole Tautomers
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The data indicates that the N1-H tautomer is significantly more stable in the ground state, but

polar solvents can reduce the energy gap.[5]

Diagram 1: Tautomeric Forms of 2-Methyl-6-Azaindole
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Caption: The two primary tautomers of 2-methyl-6-azaindole.

Part 2: Predicting Spectroscopic Signatures
Theoretical spectroscopy is a powerful tool for validating computational models against

experimental data and for interpreting complex spectra.

Electronic Absorption (UV-Vis) Spectra
The electronic transitions that give rise to UV-Vis absorption are modeled using Time-

Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation

energies from the optimized ground-state geometry.

Protocol 2: Simulating UV-Vis Spectrum with TD-DFT

Prerequisite: A successfully optimized ground-state geometry (Protocol 1).

Calculation Setup:
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Method: Use the same functional and basis set as the optimization for consistency.

Functionals like CAM-B3LYP or PBE0 are often preferred for excited-state calculations.[4]

Job Type: Specify "TD-SCF" or "TD-DFT".

Number of States: Request a sufficient number of excited states (e.g., 10-20) to cover the

relevant spectral region.

Solvent Model: To simulate solution-phase spectra, include a continuum solvent model like

the Polarizable Continuum Model (PCM).

Execution and Analysis:

The output will list the vertical excitation energies (in eV or nm) and their corresponding

oscillator strengths (a measure of transition probability).

Plot the oscillator strength against wavelength, applying a Gaussian broadening to each

peak to generate a theoretical spectrum that can be directly compared with experimental

results. A good match validates the accuracy of the ground-state geometry and the chosen

level of theory.[7][8]

Part 3: Unveiling Excited-State Dynamics
The photophysics of azaindoles is rich and often involves proton transfer processes that occur

after photoexcitation. 7-azaindole is a canonical example of excited-state double proton

transfer (ESDPT) in its dimer. Similar single-proton or hydrogen-atom transfer processes are

crucial in 6-azaindole, particularly when solvated.[9][10]

Excited-State Proton Transfer (ESPT) and Hydrogen
Atom Transfer (ESHT)
Upon absorption of a photon, the electronic distribution of 2-methyl-6-azaindole changes, which

can drastically alter the acidity of the N1-H proton and the basicity of the N6 nitrogen. In the

presence of protic solvents (like water or ammonia), this can facilitate a proton relay, leading to

the formation of the less stable N6-H tautomer in the excited state.[9][10] This process is often

responsible for a large Stokes shift observed in the fluorescence spectrum.
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Computational studies have shown that for 6-azaindole solvated with water or ammonia, ESHT

is a more favorable pathway than ESPT, with energy barriers being significantly lower.[10]

Lengthening the solvent wire (from three to four molecules) can further lower the reaction

barrier by reducing geometric strain in the transition state.[9]

Diagram 2: Computational Workflow for Modeling ESHT
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Caption: A self-validating workflow for locating and verifying an excited-state reaction path.

Protocol 3: Locating the Excited-State Transition State (TS)

Prerequisites: Optimized S0 and S1 geometries of the reactant complex (e.g., 2-methyl-6-

azaindole with explicit water molecules).

TS Guess Structure: Generate an initial guess for the transition state structure. This can be

done by manually moving the transferring proton to an intermediate position or by using a

synchronous transit-guided quasi-Newton (STQN) method.

TS Optimization:

Method: Use the same excited-state method (e.g., TD-DFT) as in the S1 optimization.

Job Type: Specify "Opt=TS" to request a search for a first-order saddle point.
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Validation (The Trustworthiness Pillar):

Step 4a (Frequency Calculation): Perform a frequency calculation on the optimized TS

geometry. A true transition state is confirmed by the presence of exactly one imaginary

frequency, which corresponds to the motion along the reaction coordinate (i.e., the proton

transfer).[9][10]

Step 4b (IRC Calculation): Perform an Intrinsic Reaction Coordinate (IRC) calculation

starting from the TS geometry. This calculation maps the minimum energy path downhill

from the saddle point. A successful IRC must connect the transition state to the S1

reactant (e.g., N1-H tautomer) on one side and the S1 product (e.g., N6-H tautomer) on

the other, confirming the TS is part of the correct reaction.

By meticulously following this validated workflow, one can confidently report the energy barrier

for the ESPT or ESHT process, providing critical insight into the molecule's photostability and

fluorescence properties.

Conclusion
The theoretical modeling of 2-methyl-6-azaindole is a multi-faceted endeavor that provides

invaluable insights unattainable through experimentation alone. By employing a systematic and

validated computational strategy—beginning with accurate ground-state characterization and

extending to the intricate dynamics of excited states—researchers can build a predictive

framework. This framework is essential for understanding its fundamental properties,

interpreting spectroscopic data, and guiding the rational design of new azaindole-based

therapeutics and functional materials. The causality-driven and self-validating protocols

outlined in this guide provide a robust foundation for scientists to confidently explore the

complex and fascinating chemistry of this important heterocyclic scaffold.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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